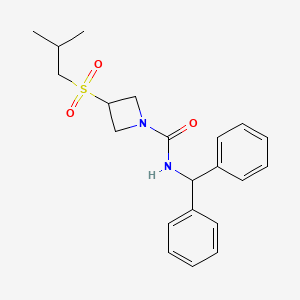

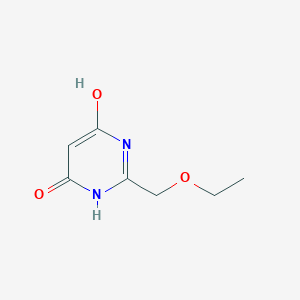

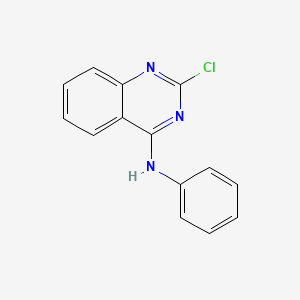

![molecular formula C12H6BrClN2OS2 B2613745 N-(4-溴苯并[d]噻唑-2-基)-5-氯噻吩-2-羧酰胺 CAS No. 868677-83-2](/img/structure/B2613745.png)

N-(4-溴苯并[d]噻唑-2-基)-5-氯噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives, including benzothiazole sulfonamides, are a class of compounds that have been studied for their various pharmaceutical applications . They are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .

Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various spectroscopic techniques, including NMR and IR spectroscopy .

科学研究应用

抗癌活性

该化合物及其衍生物已被探索其抗癌特性。一项研究专注于合成与所讨论化合物密切相关的新的苯并噻唑酰腙,以研究其可能的抗癌活性。合成的化合物对各种癌细胞系表现出细胞毒活性,包括神经胶质瘤、肺腺癌、乳腺腺癌和结直肠腺癌,表明苯并噻唑衍生物作为抗癌剂的潜力 (Osmaniye 等,2018)。

抗疟活性

与目标化合物密切相关的溴苯并噻吩羧酰胺衍生物已显示出对恶性疟原虫的显着活性,无论是在体外还是在体内。这些化合物损害了疟原虫的滋养体阶段在血液中的发育,并延长了受感染小鼠的存活期,表明它们作为抗疟剂的潜力 (Banerjee 等,2011)。

利尿活性

对联苯苯并噻唑-2-羧酰胺衍生物的研究表明,该类别中的某些化合物表现出显着的利尿活性。这突出了苯并噻唑和噻吩衍生物的多样药理潜力,包括在治疗受益于利尿作用的疾病中的可能应用 (Yar & Ansari,2009)。

抗菌活性

已经报道了合成和生物学评估新的化合物,这些化合物结合了噻吩和苯并咪唑或 1,2,4-三唑部分,其结构类似于 N-(4-溴苯并[d]噻唑-2-基)-5-氯噻吩-2-羧酰胺。这些化合物表现出有希望的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Mabkhot 等,2017)。

抗高血压活性

类噻半氨基甲酰肼、三唑和席夫碱的设计和合成与 N-(4-溴苯并[d]噻唑-2-基)-5-氯噻吩-2-羧酰胺的核心结构相似,已探索其抗高血压 α-阻断特性。这项研究强调了此类化合物在开发新的高血压治疗方法中的潜力 (Abdel-Wahab 等,2008)。

作用机制

未来方向

Benzothiazole derivatives, including benzothiazole sulfonamides, continue to be a topic of research due to their various pharmaceutical applications . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for potential therapeutic use.

属性

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLPAGRIXXSTPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

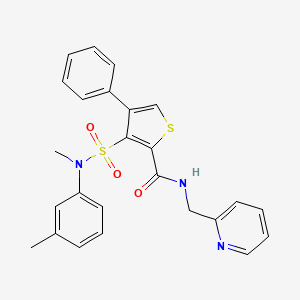

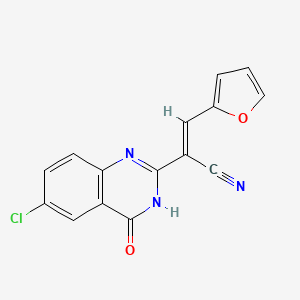

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2613679.png)

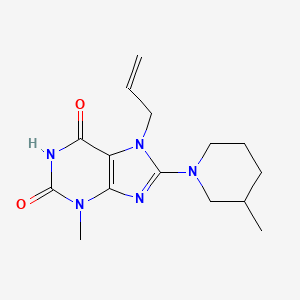

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)

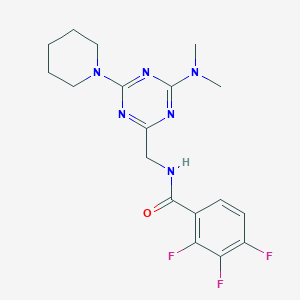

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2613684.png)